MAO-B Inhibitory Potency of 2-Methyl-2H-indazole-5-carboxamide Derivatives vs. 1-Methyl Regioisomers
In a study characterizing N-substituted indazole-5-carboxamides as monoamine oxidase inhibitors, the 2-methyl-2H-indazole-5-carboxamide derivative (NTZ-1442) demonstrated an IC50 of 8.08 nM against human MAO-B with dual MAO-A/B activity (hMAO-A IC50 = 0.56 μM, selectivity index = 70) [1]. In direct comparison, the corresponding 1-methyl-1H-indazole regioisomer (NTZ-1441) exhibited an IC50 of 0.662 nM against hMAO-B with >15,000-fold selectivity versus MAO-A [1]. This 12.2-fold difference in MAO-B potency between the 2-methyl and 1-methyl indazole scaffolds demonstrates that the position of N-methylation critically influences target engagement and selectivity profile. Both compounds were derived from the corresponding indazole-5-carbaldehyde precursors, establishing the 5-carbaldehyde as the essential synthetic entry point for accessing either regioisomeric series [1].
| Evidence Dimension | Human MAO-B inhibitory potency |
|---|---|
| Target Compound Data | hMAO-B IC50 = 8.08 nM (2-methyl-2H-indazole-5-carboxamide derivative, NTZ-1442) |
| Comparator Or Baseline | hMAO-B IC50 = 0.662 nM (1-methyl-1H-indazole-5-carboxamide derivative, NTZ-1441) |
| Quantified Difference | 12.2-fold higher potency for 1-methyl regioisomer; distinct selectivity profiles |
| Conditions | Human recombinant MAO-B and MAO-A enzymatic assays |
Why This Matters
This evidence demonstrates that the 2-methyl-2H-indazole scaffold accessed via this 5-carbaldehyde intermediate yields a pharmacologically distinct profile from the 1-methyl series, with differentiated potency and selectivity that may be advantageous for specific therapeutic applications.
- [1] Tzvetkov, N. T., et al. (2017). Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors. View Source
